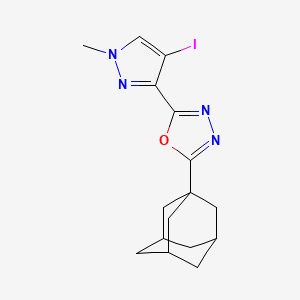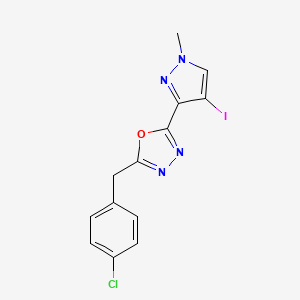
2-(1-adamantyl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
Overview
Description
2-(1-adamantyl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Scientific Research Applications
2-(1-adamantyl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. Several research articles have reported its promising activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has shown anti-inflammatory activity in in vitro and in vivo models, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 2-(1-adamantyl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is not fully understood. However, several studies suggest that this compound exerts its biological activity by inhibiting various cellular pathways. For example, it has been reported to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
2-(1-adamantyl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole has been reported to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, which is characterized by the activation of caspases and the cleavage of PARP. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. In bacterial cells, this compound inhibits the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. This inhibition leads to bacterial death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-adamantyl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is its diverse biological activity, making it a potential candidate for the treatment of various diseases. Additionally, this compound has shown high potency against cancer cells and bacteria, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy. Additionally, this compound has shown toxicity in some in vitro and in vivo models, which needs to be further investigated.
Future Directions
Several future directions can be explored for the development of 2-(1-adamantyl)-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole. One of the potential directions is to improve its solubility and bioavailability, which can be achieved by modifying its chemical structure. Additionally, this compound can be further optimized for its efficacy and toxicity profile. Another potential direction is to investigate its activity against other diseases, such as viral infections and neurodegenerative diseases. Furthermore, this compound can be used as a lead compound for the development of novel drugs with improved activity and selectivity.
properties
IUPAC Name |
2-(1-adamantyl)-5-(4-iodo-1-methylpyrazol-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN4O/c1-21-8-12(17)13(20-21)14-18-19-15(22-14)16-5-9-2-10(6-16)4-11(3-9)7-16/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLITVYLOSRLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4365245.png)
![4-[(3,5-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4365256.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365264.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365272.png)
![5,7-bis(difluoromethyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4365276.png)
![9-ethyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365279.png)
![2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365284.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365300.png)
![2-{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365302.png)
![7-methyl-2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365306.png)

![2-[4-(difluoromethoxy)phenyl]-5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole](/img/structure/B4365332.png)
![2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4365338.png)
